molecular formula C10H12O B3142160 2-Cyclopropyl-6-methylphenol CAS No. 499236-68-9

2-Cyclopropyl-6-methylphenol

Cat. No. B3142160
CAS RN: 499236-68-9
M. Wt: 148.2 g/mol
InChI Key: PRQKVXNVZPBESR-UHFFFAOYSA-N
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Description

2-Cyclopropyl-6-methylphenol , also known by its chemical formula C10H12O , is an organic compound. It belongs to the class of heterocyclic compounds containing 1,2-diazine rings. Specifically, it has three double bonds between ring members and contains two oxygen atoms .


Molecular Structure Analysis

The molecular formula C10H12O corresponds to a molecular mass of approximately 148.202 Da. The compound’s monoisotopic mass is 148.088821 Da. The structural arrangement of atoms in 2-Cyclopropyl-6-methylphenol contributes to its properties and reactivity .

Scientific Research Applications

  • Synthesis and Biological Evaluation of Derivatives :

    • Bromophenol derivatives with a cyclopropyl moiety have been synthesized and evaluated for their inhibitory effects on certain enzymes. These compounds, including those derived from 2-Cyclopropyl-6-methylphenol, have shown effectiveness as inhibitors of cytosolic carbonic anhydrase I and II isoforms, as well as acetylcholinesterase enzymes. Such inhibitors are crucial in treating diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).
  • Mechanism of Action in Base-Catalyzed Oxygenation :

    • The cyclopropyl derivative of 2,6-di-tert-butylphenol has been used to investigate the mechanism of base-catalyzed autooxidation of phenol derivatives. This study revealed key intermediates in the autooxidation process, enhancing our understanding of the chemical behavior of such compounds (Lee et al., 2005).
  • Catalytic Asymmetric Intramolecular Cyclopropanation :

    • Research has been conducted on the catalytic asymmetric intramolecular cyclopropanation of 2-diazo-3-oxo-6-heptenoic acid esters. The study suggested that this process could be a key reaction for the enantioselective synthesis of both natural products and artificial molecules (Takeda et al., 2007).
  • Use in Organic Geochemistry :

    • Methoxyphenols, including 2-Cyclopropyl-6-methylphenol, are used as proxies for terrestrial biomass in organic geochemistry. Their behavior during hydrothermal alteration offers insights into the chemical changes in lignin, a key component of plant biomass (Vane & Abbott, 1999).
  • Synthesis of Medicinal Intermediates :

    • Studies have focused on synthesizing 2,2-dimethyl cyclopropanecarboxylate, an important intermediate in medicine, using 2-methylbutenoic acid. This research contributes to developing more efficient and cost-effective methods for producing pharmaceutical compounds (Zhou Cai-rong, 2010).
  • Chan-Lam Cyclopropylation :

    • Cyclopropane-heteroatom linkages are critical in medicinal chemistry, and research has been conducted on Chan-Lam cyclopropylation using potassium cyclopropyl trifluoroborate. This process is significant for synthesizing cyclopropyl aryl ethers and cyclopropyl amine derivatives, which are important in various pharmaceutical applications (Derosa et al., 2018).
  • Reactions with Methyl 1-Nitrocyclopropanecarboxylates :

    • The nucleophilic ring opening of methyl 1-nitrocyclopropanecarboxylates by phenol derivatives has been studied, leading to applications in the synthesis of various compounds, including the norepinephrine reuptake inhibitor atomoxetine (Lifchits et al., 2008).

Mechanism of Action

Biochemical Pathways

Cyclopropane-containing compounds are known to be involved in diverse biochemical pathways . The compound’s effects on these pathways and their downstream effects would depend on its specific interactions with the target molecules.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Cyclopropyl-6-methylphenol . These factors could include the pH of the environment, the presence of other molecules, and the specific conditions within the cell or tissue where the compound is active.

properties

IUPAC Name

2-cyclopropyl-6-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-7-3-2-4-9(10(7)11)8-5-6-8/h2-4,8,11H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRQKVXNVZPBESR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2CC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A 500 ml three-necked round-bottomed flask was equipped with a magnetic stirrer bar, a thermometer and a drying tube. A solution of 2-cyclopropyl-6-methylphenyl acetate (18.3 g, 96.2 mmol) in methanol (100 ml) was added thereto. Potassium carbonate (26.5 g, 192 mmol) was added thereto at once and the mixture was stirred at room temperature for 75 minutes. After water (300 ml) was added to the reaction mixture, the resulting mixture was concentrated by an evaporator to remove most of methanol. The obtained mixture was cooled to 0° C. and 4M hydrochloric acid (100 ml) was added thereto such that the temperature of the mixture did not exceed 25° C. This was extracted with a 10% ethyl acetate-90% hexane (V/V) solvent mixture (3×200 ml). The organic layer was combined and successively washed with water (2×200 ml) and a saturated aqueous NaCl solution (50 ml), followed by drying with anhydrous sodium sulfate (90 g). After the solid was removed by filtration and the filtrate was concentrated to obtain 13.8 g of a crude product of 2-cyclopropyl-6-methylphenol as a brown oil. The crude product was distilled (7.6-7.8 mmHg, 94-98° C.) to obtain 9.64 g of 2-cyclopropyl-6-methylphenol as a light purple oil.
Name
2-cyclopropyl-6-methylphenyl acetate
Quantity
18.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
26.5 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A magnetic stirrer bar was attached to a 1 L round bottom flask. 2-Cyclopropyl-6-methylphenyl acetate (32.5 g), methanol (90 ml) and an aqueous 4M NaOH solution (90 ml) were added thereto, and the mixture was stirred at room temperature for 2 hours. After most of methanol was removed by concentration, the obtained mixture was cooled in ice-water and water (500 ml) and 4M hydrochloric acid (120 ml) were added thereto, followed by stirring of the mixture. This was extracted with a 10% ethyl acetate-90% hexane (V/V) solvent mixture (3×200 ml). The organic layer was combined and successively washed with water (3×200 ml) and a saturated aqueous NaCl solution (200 ml), followed by drying with anhydrous sodium sulfate. After the solid was removed by filtration, the filtrate was concentrated to obtain 27.09 g (purity: 54.6%) of a crude product of 2-cyclopropyl-6-methylphenol.
Name
2-Cyclopropyl-6-methylphenyl acetate
Quantity
32.5 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A 200 ml four-necked round-bottomed flask was equipped with a magnetic stirrer bar, a thermometer and a drying tube. Magnesium (498 mg, 20.5 mmol) and anhydrous THF (7 ml) were added thereto under a nitrogen atmosphere. The mixture was heated in an oil bath of 75° C. for 15 minutes (temperature of the mixture was 62-64° C.). Subsequently, the mixture was heated in an oil bath of 75° C. and a solution of 2-(1,3-dibromopropyl)-6-methylphenyl acetate (6.00 g, 17.1 mmol or less) in THF (21 ml) was added thereto over 20 minutes. The temperature of the mixture was raised to 70° C. After the mixture was stirred in an oil bath of 75° C. for 3 hours, the mixture was cooled and 6M hydrochloric acid (7.13 ml, 42.8 mmol) was added thereto over 5 minutes. After the mixture was stirred at room temperature for 1 hour, it was transferred to a 200 ml round bottom flask and most of THF was distilled off under reduced pressure. Methanol (15 ml) was added to the residue and the obtained mixture was stirred under heating at reflux for 9 hours. The mixture was cooled and methanol was distilled off under reduced pressure. Water (8 ml) was added to the residue and it was extracted with toluene (25 ml and 15 ml). The organic layer was combined and washed with water (20 ml), followed by concentration to obtain 2.69 g of a crude product of 2-cyclopropyl-6-methylphenol.
Quantity
498 mg
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Name
2-(1,3-dibromopropyl)-6-methylphenyl acetate
Quantity
6 g
Type
reactant
Reaction Step Two
Name
Quantity
21 mL
Type
solvent
Reaction Step Two
Quantity
7.13 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Cyclopropyl-6-methylphenol
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Reactant of Route 6
2-Cyclopropyl-6-methylphenol

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